molecular formula C20H21N3O3 B6529163 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946275-26-9

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6529163
CAS No.: 946275-26-9
M. Wt: 351.4 g/mol
InChI Key: YIZVMINECARDOS-UHFFFAOYSA-N
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Description

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, 5-methyl-1,3,4-oxadiazole can be prepared by reacting methyl hydrazine with a carboxylic acid derivative under acidic or basic conditions.

    Etherification: The phenoxy group is introduced by reacting the oxadiazole derivative with a phenol compound in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Acetamide Formation: The final step involves the acylation of the phenoxy derivative with an acyl chloride or anhydride to introduce the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising anticancer, antibacterial, and antifungal activities. It has been evaluated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.

    Biological Research: It serves as a tool compound for studying the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
  • 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
  • 2-[4-(5-methyl-1,3,4-triazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

Compared to its analogs, this compound is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-9-13(2)19(14(3)10-12)21-18(24)11-25-17-7-5-16(6-8-17)20-23-22-15(4)26-20/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZVMINECARDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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